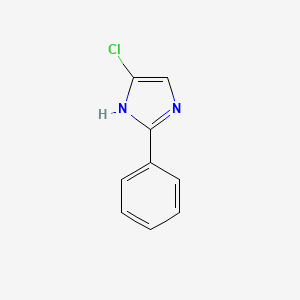

4-Chloro-2-phenyl-1H-imidazole

CAS No.:

Cat. No.: VC16496208

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClN2 |

|---|---|

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 5-chloro-2-phenyl-1H-imidazole |

| Standard InChI | InChI=1S/C9H7ClN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |

| Standard InChI Key | UKDAHYRLJGMRDQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(N2)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 4-chloro-2-phenyl-1H-imidazole (C₉H₇ClN₂, molecular weight: 178.62 g/mol) consists of an imidazole core—a planar five-membered ring containing two nitrogen atoms at non-adjacent positions (1 and 3). The chlorine substituent at the 4-position and the phenyl group at the 2-position introduce steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds, such as 2-(4,5-bis(4-chlorophenyl)-1H-imidazole-2-yl)phenol, reveals typical bond lengths of 1.33–1.38 Å for C=N and 1.73–1.79 Å for C-Cl .

Tautomerism and Electronic Effects

Like all 1H-imidazoles, this compound exhibits tautomerism, with the hydrogen atom shifting between the two nitrogen atoms (N1 and N3). The electron-withdrawing chlorine atom at C4 polarizes the ring, increasing the acidity of the N1-H proton (pKa ≈ 14–16 in water) . The phenyl group at C2 contributes π-conjugation, stabilizing the aromatic system and influencing regioselectivity in further reactions.

Synthesis Methodologies

Conventional Multi-Step Synthesis

Physicochemical Properties

Thermal and Solubility Profile

The high melting point reflects strong intermolecular interactions, including π-stacking of phenyl groups and hydrogen bonding via N-H···Cl contacts. Limited aqueous solubility (≈5 mg/mL) necessitates polar aprotic solvents for pharmaceutical formulations .

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃):

13C NMR (150 MHz, DMSO-d₆):

IR (KBr):

Applications and Functional Derivatives

Pharmaceutical Intermediates

4-Chloro-2-phenyl-1H-imidazole serves as a precursor to antifungal agents such as cyazofamid, where it undergoes sulfonamide coupling at N1 . Recent studies highlight its role in synthesizing kinase inhibitors, with the chlorine atom facilitating halogen bonding to ATP-binding pockets .

Materials Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Derivatives with extended π-systems exhibit charge carrier mobilities of 0.1–0.5 cm²/V·s in thin-film transistors .

Future Research Directions

-

Green Synthesis: Developing catalytic chlorination methods to replace stoichiometric SOCl₂.

-

Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.

-

Crystallography: Single-crystal X-ray studies to resolve tautomeric preferences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume